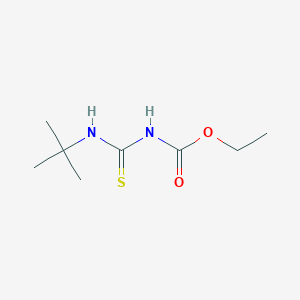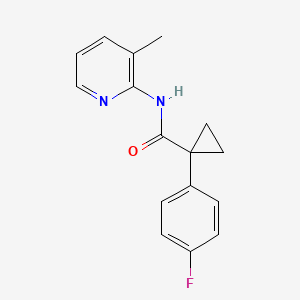![molecular formula C23H21Cl2N3O3S B2626724 2,5-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide CAS No. 338955-33-2](/img/structure/B2626724.png)
2,5-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a chemical substance with the molecular formula C23H21Cl2N3O3S . It has an average mass of 490.402 Da and a mono-isotopic mass of 489.068054 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzimidazole ring substituted with methoxybenzyl and dimethyl groups. It also contains a benzenesulfonamide moiety which is dichlorinated . For a detailed structural analysis, it would be best to use software tools that can visualize the 3D structure of the molecule.Applications De Recherche Scientifique
Photodynamic Therapy and Photosensitizing Properties
- Research conducted by Pişkin, Canpolat, and Öztürk (2020) highlighted the potential of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base. These compounds exhibited properties valuable for photodynamic therapy applications, such as high singlet oxygen quantum yield and good fluorescence properties, suggesting their use in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Tautomerism in Benzenesulfonamide Derivatives
- Beuchet, Leger, Varache-Lembège, and Nuhrich (1999) studied a 2,4-dichlorobenzenesulfonamide derivative and its tautomeric properties. They found distinct intramolecular hydrogen bonding and orientations of methoxy groups, contributing to crystalline cohesion (Beuchet, Leger, Varache-Lembège, & Nuhrich, 1999).
Antimicrobial and Antifungal Activities
- Krátký, Vinšová, Volková, Buchta, Trejtnar, and Stolaříková (2012) synthesized novel sulfonamides containing chloro-hydroxybenzaldehyde or chloro-hydroxybenzoic acid scaffolds. These compounds showed significant activity against various bacteria, including methicillin-sensitive and resistant Staphylococcus aureus, and Mycobacterium strains (Krátký et al., 2012).
Synthesis and Structural Analysis
Gupta and Halve (2015) worked on the synthesis of novel compounds related to benzenesulfonamide and evaluated their antifungal activity. They demonstrated potent activity against Aspergillus niger & Aspergillus flavus and established significant structure-activity relationship trends (Gupta & Halve, 2015).
Sreenivasa, Kumar, Lokanath, Mohan, and Suchetan (2014) synthesized and characterized N-(3-methoxybenzoyl)benzenesulfonamide. They conducted single crystal x-ray diffraction studies to understand its crystal structure and observed interesting hydrogen bonds and interactions stabilizing the structure (Sreenivasa et al., 2014).
Enzyme Inhibition and Antioxidant Activity
- Karaali, Atik, Baltaş, Şaşmaz, and Kahveci (2019) synthesized a series of benzimidazole derivatives with inhibitory properties on metabolic enzymes and antioxidant activity. Their study added significant understanding of the pharmacological properties of these compounds (Karaali et al., 2019).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 2,5-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide is Fructose-1,6-bisphosphatase 1 . This enzyme plays a crucial role in the gluconeogenesis pathway, which is the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates.
Mode of Action
It is believed to interact with its target, fructose-1,6-bisphosphatase 1, and modulate its activity . This interaction could lead to changes in the gluconeogenesis pathway.
Biochemical Pathways
This compound affects the gluconeogenesis pathway by interacting with Fructose-1,6-bisphosphatase 1
Propriétés
IUPAC Name |
2,5-dichloro-N-[1-[(3-methoxyphenyl)methyl]-5,6-dimethylbenzimidazol-4-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2N3O3S/c1-14-9-20-23(26-13-28(20)12-16-5-4-6-18(10-16)31-3)22(15(14)2)27-32(29,30)21-11-17(24)7-8-19(21)25/h4-11,13,27H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBKZQRPRWTIGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)N=CN2CC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluorobenzyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide](/img/structure/B2626641.png)
![3-(4-ethoxyphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2626642.png)
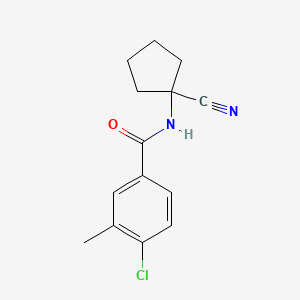
![N,N-dimethyl-4-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]aniline](/img/structure/B2626647.png)


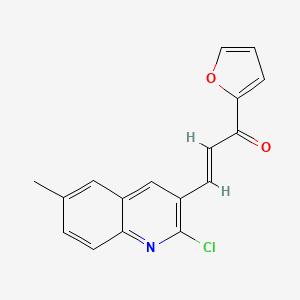
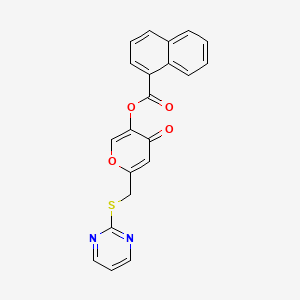
![N-(2-chlorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2626656.png)

![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2626661.png)
![5-allyl-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2626662.png)
